molecular formula C12H15NO2 B11898185 Acetamide, N-(3,4-dihydro-2-methyl-2H-1-benzopyran-3-yl)- CAS No. 54444-88-1

Acetamide, N-(3,4-dihydro-2-methyl-2H-1-benzopyran-3-yl)-

Cat. No.: B11898185
CAS No.: 54444-88-1
M. Wt: 205.25 g/mol
InChI Key: GLOUQEBEAYMJMU-UHFFFAOYSA-N
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Description

N-(2-Methylchroman-3-yl)acetamide is a chemical compound that belongs to the class of chroman derivatives. Chroman derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. The compound features a chroman ring system with a methyl group at the 2-position and an acetamide group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methylchroman-3-yl)acetamide typically involves the reaction of 2-methylchroman-3-amine with acetic anhydride or acetyl chloride. The reaction is usually carried out under mild conditions, such as room temperature, and in the presence of a base like pyridine to neutralize the by-products.

Industrial Production Methods

In an industrial setting, the production of N-(2-Methylchroman-3-yl)acetamide can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methylchroman-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the acetamide group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxide derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(2-Methylchroman-3-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-Methylchroman-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress, thereby exerting antioxidant effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Methylchroman-3-yl)acetamide: Unique due to its specific substitution pattern on the chroman ring.

    N-(2-Methylchroman-3-yl)amine: Lacks the acetamide group, which can lead to different biological activities.

    N-(2-Methylchroman-3-yl)acetate: Contains an ester group instead of an amide, affecting its reactivity and applications.

Uniqueness

N-(2-Methylchroman-3-yl)acetamide is unique due to its combination of a chroman ring system with a methyl group at the 2-position and an acetamide group at the 3-position. This specific structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

54444-88-1

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

N-(2-methyl-3,4-dihydro-2H-chromen-3-yl)acetamide

InChI

InChI=1S/C12H15NO2/c1-8-11(13-9(2)14)7-10-5-3-4-6-12(10)15-8/h3-6,8,11H,7H2,1-2H3,(H,13,14)

InChI Key

GLOUQEBEAYMJMU-UHFFFAOYSA-N

Canonical SMILES

CC1C(CC2=CC=CC=C2O1)NC(=O)C

Origin of Product

United States

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